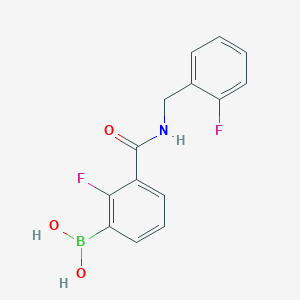

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid

Description

Properties

Molecular Formula |

C14H12BF2NO3 |

|---|---|

Molecular Weight |

291.06 g/mol |

IUPAC Name |

[2-fluoro-3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |

InChI |

InChI=1S/C14H12BF2NO3/c16-12-7-2-1-4-9(12)8-18-14(19)10-5-3-6-11(13(10)17)15(20)21/h1-7,20-21H,8H2,(H,18,19) |

InChI Key |

YHUCOVPBFFVBFC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Carbamoyl Group Formation

The carbamoyl group is introduced by coupling a 2-fluorobenzylamine with a fluorinated benzoic acid derivative or its activated form (e.g., acid chloride or carbonyldiimidazole-activated intermediate). A typical procedure involves:

- Dissolving the amine and acid derivative in an aprotic solvent such as acetonitrile or dimethylformamide (DMF).

- Adding a coupling reagent like 1,1’-carbonyldiimidazole (CDI) to activate the acid.

- Stirring the mixture at room temperature or slightly elevated temperature (e.g., 40–60 °C) for 1–2 hours.

- Purification by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the carbamoyl intermediate with high purity.

Final Purification

The crude product is purified by preparative reverse-phase HPLC using gradients of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Pure fractions are combined and lyophilized to yield the target compound as a high-purity solid.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Carbamoyl formation | 2-Fluorobenzylamine, 2-fluorobenzoic acid derivative, CDI, acetonitrile, RT, 1 h | Formation of carbamoyl intermediate | ~85% (typical) |

| 2. Borylation | Halogenated carbamoyl intermediate, B2pin2, Pd(dppf)Cl2, K2CO3, 1,4-dioxane, 130–140 °C, microwave, 10–40 min | Palladium-catalyzed Miyaura borylation | 80–90% |

| 3. Hydrolysis | Ammonium acetate, sodium periodate, aqueous workup | Conversion of boronic ester to boronic acid | 60–70% |

| 4. Purification | Preparative reverse-phase HPLC (0.1% TFA in water/acetonitrile) | Isolation of pure product | >97% purity |

Research Findings and Optimization Notes

- Microwave-assisted heating significantly reduces reaction times for the borylation step from several hours to under an hour without compromising yield or purity.

- The use of sodium bicarbonate or potassium carbonate as bases in the borylation step provides optimal reaction rates and selectivity.

- The choice of solvent (1,4-dioxane or DMF) influences the solubility of reactants and catalyst stability, with 1,4-dioxane preferred for scale-up due to easier removal.

- The presence of fluorine substituents enhances the acidity of the boronic acid, which is beneficial for subsequent applications but requires careful control of reaction conditions to avoid side reactions.

- Purification by reverse-phase HPLC is essential to remove palladium residues and side products, ensuring the compound’s suitability for pharmaceutical research.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Carbamoyl formation | CDI, acetonitrile, RT, 1 h | High coupling efficiency |

| Borylation catalyst | Pd(dppf)Cl2 or Pd(Pcy3)2Cl2 | High activity, stable under microwave |

| Boron source | Bis(pinacolato)diboron (B2pin2) | Widely used for Miyaura borylation |

| Base | K2CO3 or NaHCO3 | Facilitates transmetalation |

| Solvent | 1,4-Dioxane or DMF | Solubility and catalyst compatibility |

| Temperature | 130–140 °C (microwave-assisted) | Accelerates reaction |

| Purification | Preparative reverse-phase HPLC (0.1% TFA) | Ensures >97% purity |

Chemical Reactions Analysis

Borylation

-

Miyaura borylation is a common method, employing palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) under basic conditions .

-

Ortho-lithiation/borylation may be required for regioselective synthesis, using reagents like LDA (lithium diisopropylamide) and isopropyl borate .

Hydrolysis

-

Boronic esters are hydrolyzed to boronic acids using ammonium acetate and sodium periodate in acetone/water mixtures .

-

Yields for similar boronic acids range between 59–88% , depending on the synthetic route .

Suzuki-Miyaura Coupling

As a boronic acid derivative, this compound participates in Suzuki-Miyaura cross-coupling , forming carbon-carbon bonds under palladium catalysis . The reaction typically involves:

Stability and Deboration

-

Ortho-fluorinated boronic acids (like this compound) exhibit accelerated deboration in basic aqueous conditions due to C−B bond cleavage .

-

Acidity : The fluorine substituent increases acidity compared to non-fluorinated analogs, though positional effects (e.g., ortho vs. meta) influence stability .

Functional Group Reactivity

-

Carbamoyl group : Susceptible to oxidation/reduction , though specific conditions depend on the substituent’s electronic environment.

-

Fluorine substitution : Enhances lipophilicity and electronic effects , influencing binding affinity in biological systems .

Reaction Conditions and Outcomes

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H12BClF2N2O3

- Molecular Weight : 292.09 g/mol

- IUPAC Name : 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid

The presence of fluorine atoms enhances the compound's reactivity and solubility in biological systems, making it an attractive candidate for various applications.

Synthetic Applications

Organic Synthesis :

this compound serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is pivotal for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

Biological Applications

Anticancer Activity :

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that boronic acids can selectively target cancer cell pathways, leading to apoptosis in malignant cells. For example, modifications on the boronic acid structure can enhance selectivity and potency against various cancer cell lines .

Enzyme Inhibition :

Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with diols. This property allows them to interact with various biological molecules, including enzymes involved in disease progression. The specific interactions of this compound with enzyme active sites can be crucial for developing therapeutic agents .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties against various microorganisms. Specifically, it has shown moderate activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more effective than existing antifungal agents like Tavaborole .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of phenylboronic acids, emphasizing the efficacy of similar compounds against various cancer cell lines. The findings suggested that structural modifications could enhance selectivity and potency against cancer cells .

Anti-inflammatory Research

Research has indicated that certain boronic acids can reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .

Enzyme Interaction Studies

Studies have demonstrated that this compound can act as an inhibitor for specific proteases involved in disease progression, highlighting its potential as a therapeutic agent .

Summary of Key Findings

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent for carbon-carbon bond formation via Suzuki-Miyaura coupling |

| Anticancer Activity | Exhibits potential to inhibit tumor growth in vitro and in vivo models |

| Enzyme Inhibition | Binds to active sites of enzymes, preventing substrate binding and catalytic activity |

| Antimicrobial Activity | Moderate activity against Candida albicans; higher activity against Aspergillus niger |

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of fluorine and carbamoyl groups significantly impacts physicochemical and biological properties. Key analogs include:

Key Findings :

- Lipophilicity (π) : Fluorine at the 2-position increases π values, improving blood-brain barrier penetration .

- Electronic Effects (δ) : Trifluoromethyl groups (CF₃) exhibit stronger electron-withdrawing effects than carbamoyl, accelerating Suzuki coupling rates .

Tumor Imaging and Targeting

- 2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid (analog): Demonstrated a tumor-to-brain ratio of 6.61 at 60 minutes in preclinical models, outperforming [¹⁸F]FDG in specificity .

- 3-Fluoro-4-(2-fluorobenzylcarbamoyl)benzeneboronic acid: Shows moderate uptake in glioblastoma models (tumor-to-normal tissue ratio ~4.5), attributed to balanced π and δ values .

Biological Activity

2-Fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine substituents, which can enhance its pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H11BF2N2O2

- CAS Number : 1449144-85-7

The presence of fluorine atoms in the structure may influence the compound's lipophilicity and interaction with biological targets.

Boronic acids are known to interact with various biological molecules, particularly enzymes. The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with the active site.

- Modulation of Protein Interactions : The compound may affect protein-protein interactions, potentially influencing signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 15.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 8.7 | Disruption of cell cycle |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, mediated through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting potential for therapeutic applications in oncology.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of boronic acids is crucial for their development as therapeutic agents. Studies indicate that:

- Absorption : The compound shows good absorption characteristics due to its lipophilic nature.

- Distribution : High distribution volumes suggest effective penetration into tissues.

- Metabolism : Metabolized primarily in the liver, with metabolites showing reduced activity.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety margin; however, further studies are needed to establish long-term effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-3-(2-fluorobenzylcarbamoyl)benzeneboronic acid?

- Methodological Answer : The synthesis typically involves two key steps: (1) introduction of the boronic acid group via Suzuki-Miyaura coupling or directed ortho-metalation, and (2) formation of the carbamoyl linkage through coupling of a benzoic acid derivative with 2-fluorobenzylamine. For example, the boronic acid moiety can be installed using a halogenated precursor (e.g., bromo or iodo substituent) reacted with a boronate ester under palladium catalysis . The carbamoyl group is formed via activation of the carboxylic acid (e.g., using EDCI/HOBt) followed by reaction with 2-fluorobenzylamine .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Characterization relies on a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and fluorine substitution patterns.

- HPLC (>97% purity threshold) to assess impurities, particularly residual coupling reagents or unreacted intermediates.

- Mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography (if crystalline) to resolve ambiguities in substituent positioning, as seen in studies of related fluorophenylboronic acids .

Q. What are the primary research applications of this compound in biochemical studies?

- Methodological Answer : Its boronic acid group enables applications in:

- Sensing systems : Binding diols (e.g., sugars) via reversible ester formation, analogous to glucose-sensing mechanisms .

- Enzyme inhibition : The carbamoyl group may target serine proteases or other enzymes with nucleophilic active sites.

- Protein conjugation : Boronic acids can form stable complexes with histidine or lysine residues, useful in bioconjugation workflows .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence tautomeric equilibria and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electronegativity stabilizes the boronic acid’s trigonal planar geometry, reducing boroxine formation (a common side reaction). However, steric hindrance from the 2-fluorobenzyl group may slow transmetalation in Suzuki couplings. Researchers should optimize reaction conditions (e.g., base strength, solvent polarity) to mitigate this. Studies on fluorophenylboronic acids suggest using Cs₂CO₃ in THF/water mixtures for efficient coupling .

Q. What strategies resolve contradictions in reported stability data for fluorinated boronic acids?

- Methodological Answer : Discrepancies often arise from storage conditions or trace moisture. For example:

- Storage : Boronic acids degrade via protodeboronation under acidic or humid conditions. Store at 0–6°C in inert atmospheres, as noted for analogs like 4-bromo-2-fluorophenylboronic acid .

- Stabilization : Co-crystallization with neopentyl glycol or use of pinacol esters can enhance shelf life. Confirm stability via periodic ¹¹B NMR to detect decomposition .

Q. How can computational modeling guide the design of derivatives with improved binding affinity for target proteins?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to evaluate interactions between the carbamoyl group and active-site residues.

- Use DFT calculations to predict pKa of the boronic acid, which influences binding kinetics. Fluorine’s inductive effect lowers pKa, enhancing reactivity at physiological pH .

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.